2-Iodo-5-(propan-2-yl)-1,3,4-thiadiazole

Cross-coupling chemistry Palladium catalysis Building block reactivity

2-Iodo-5-(propan-2-yl)-1,3,4-thiadiazole (CAS 1283468-78-9) is a 2-iodo-5-alkyl-substituted 1,3,4-thiadiazole heterocyclic building block with molecular formula C5H7IN2S and molecular weight 254.09 g/mol. The iodine atom at the C2 position confers a lower carbon–halogen bond dissociation energy (C–I ≈ 234 kJ/mol vs.

Molecular Formula C5H7IN2S
Molecular Weight 254.09 g/mol
Cat. No. B12333957
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Iodo-5-(propan-2-yl)-1,3,4-thiadiazole
Molecular FormulaC5H7IN2S
Molecular Weight254.09 g/mol
Structural Identifiers
SMILESCC(C)C1=NN=C(S1)I
InChIInChI=1S/C5H7IN2S/c1-3(2)4-7-8-5(6)9-4/h3H,1-2H3
InChIKeyBNZZIMDMFPOCEK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Iodo-5-(propan-2-yl)-1,3,4-thiadiazole: Core Identity, Physicochemical Profile, and Procurement Baseline


2-Iodo-5-(propan-2-yl)-1,3,4-thiadiazole (CAS 1283468-78-9) is a 2-iodo-5-alkyl-substituted 1,3,4-thiadiazole heterocyclic building block with molecular formula C5H7IN2S and molecular weight 254.09 g/mol [1]. The iodine atom at the C2 position confers a lower carbon–halogen bond dissociation energy (C–I ≈ 234 kJ/mol vs. C–Br ≈ 285 kJ/mol, C–Cl ≈ 397 kJ/mol), which is a well-established driver of superior oxidative addition reactivity with palladium(0) catalysts [2]. The compound exhibits a computed XLogP3 of 2.2, a topological polar surface area of 54 Ų, and zero hydrogen bond donors, placing it in a favorable lipophilicity range for membrane permeability in medicinal chemistry campaigns [1]. It is commercially supplied at ≥95% purity by Enamine LLC (EN300-113376) and other vendors for research and further manufacturing use [3].

Why 2-Halo-1,3,4-thiadiazole Analogs Cannot Be Interchanged: The Case for 2-Iodo-5-isopropyl Differentiation


2-Halo-1,3,4-thiadiazoles are not functionally interchangeable. The halogen identity at C2 dictates reactivity in both cross-coupling and nucleophilic aromatic substitution (SNAr) manifolds. In Pd-catalyzed transformations, the oxidative addition step is rate-limiting; iodo derivatives react substantially faster than bromo and chloro congeners due to the weaker C–I bond, enabling lower reaction temperatures and higher turnover frequencies [1]. Conversely, in SNAr reactions, 2-iodo-thiadiazoles give markedly lower yields than 2-chloro or 2-bromo analogs—under identical amination conditions, 2-iodo-thiadiazole produced only 10% yield vs. 42% for 2-chloro and 36% for 2-bromo at room temperature [2]. Biologically, halogen substitution on the 1,3,4-thiadiazole scaffold produces non-linear structure–activity relationships: in a head-to-head anti-Toxoplasma gondii screen, para-iodo substitution delivered the highest potency (IC50 4.70 µg/mL, selectivity index 20.89), significantly outperforming meta-bromo, meta-chloro, and meta-fluoro counterparts [3]. These orthogonal reactivity and bioactivity profiles mean that substituting a bromo or chloro analog for the iodo compound will compromise either synthetic efficiency or target potency, depending on the intended application.

Head-to-Head and Class-Level Quantitative Differentiation Evidence for 2-Iodo-5-(propan-2-yl)-1,3,4-thiadiazole


Iodo vs. Bromo/Chloro: Oxidative Addition Reactivity Advantage in Pd-Catalyzed Cross-Coupling

The C–I bond dissociation energy in 2-iodo-1,3,4-thiadiazoles is approximately 234 kJ/mol, compared to ~285 kJ/mol for C–Br and ~397 kJ/mol for C–Cl analogs [1]. This 51 kJ/mol lower barrier vs. the bromo analog translates into faster oxidative addition to Pd(0), enabling room-temperature Suzuki–Miyaura couplings that require elevated temperatures with bromo or chloro substrates .

Cross-coupling chemistry Palladium catalysis Building block reactivity

Iodo vs. Chloro/Bromo: Differential SNAr Reactivity and Synthetic Strategy Implications

In a controlled study of 2-halo-1,3,4-thiadiazole amination, the 2-chloro derivative gave 42% yield at room temperature, while the 2-bromo gave 36% and the 2-iodo gave only 10% under identical conditions [1]. At optimized 80°C without base, yields improved to 86% (Cl), 67% (Br), and 49% (I), confirming the iodo compound is the least suitable for SNAr yet is selectively addressable in orthogonal cross-coupling sequences [1].

Nucleophilic aromatic substitution Synthetic methodology Chemoselectivity

Iodo vs. Fluoro/Chloro/Bromo: Superior Anti-Toxoplasma gondii Potency in 1,3,4-Thiadiazole Series

In a systematic SAR study of 1,3,4-thiadiazole-2-halophenylamines (1b–12b) against T. gondii, the para-iodo derivative 12b was the most potent compound with an IC50 of 4.70 µg/mL and selectivity index (SI) of 20.89, reducing infected host cells by 44% and tachyzoites per vacuole by 93% vs. untreated controls [1]. The meta-iodo derivative 11b showed IC50 4.49 µg/mL (SI 8.13), while the meta-bromo 8b, meta-chloro 5b, and meta-fluoro 2b were less potent [1].

Antiparasitic drug discovery Toxoplasma gondii Structure–activity relationship

Iodo vs. Bromo: Enhanced σ-Hole Potential and Halogen Bonding in Crystal Engineering

DFT calculations on 1,3,4-chalcogenadiazole derivatives demonstrated that atom-to-atom substitution of Br with I significantly enhanced the σ-hole potential on the halogen atom, thereby increasing the structure-directing ability of halogen bonds relative to competing hydrogen bonds [1]. This was validated by the observation of two polymorphs of 5-(4-iodophenyl)-1,3,4-thiadiazol-2-amine: Form I displayed halogen, hydrogen, and chalcogen bonding while Form II lacked halogen bonding, underscoring the tunability introduced by the iodo substituent [1].

Crystal engineering Halogen bonding Supramolecular chemistry

Optimal Research and Industrial Application Scenarios for 2-Iodo-5-(propan-2-yl)-1,3,4-thiadiazole


Palladium-Catalyzed Cross-Coupling Library Synthesis at Reduced Temperature

Medicinal chemistry groups constructing focused libraries via Suzuki–Miyaura, Stille, or Sonogashira couplings should prioritize the iodo building block over bromo or chloro analogs when low-temperature conditions are required to preserve thermally sensitive functional groups elsewhere in the molecule. The ~51 kJ/mol lower C–I bond dissociation energy enables oxidative addition at or near room temperature, reducing thermal decomposition of labile substrates [1]. The 5-isopropyl substituent additionally provides steric modulation of the thiadiazole core, which can fine-tune coupling regioselectivity [2].

Orthogonal Protecting Group-Free Synthesis Exploiting SNAr/Cross-Coupling Selectivity

The quantitative SNAr reactivity gap between 2-iodo and 2-chloro thiadiazoles (10% vs. 42% yield at rt) [1] enables a powerful synthetic strategy: nucleophiles can be selectively introduced at the 5-position of a 2-iodo-1,3,4-thiadiazole scaffold without displacing the iodo handle. The retained C–I bond can then be activated in a subsequent Pd-catalyzed cross-coupling step, achieving sequential difunctionalization without protecting group manipulation. This is particularly valuable for generating diverse 2,5-disubstituted thiadiazole libraries in parallel synthesis formats.

Antiparasitic Hit-to-Lead Optimization Leveraging Iodo-Specific Bioactivity

Based on the demonstrated superiority of para-iodo substitution over bromo, chloro, and fluoro in anti-T. gondii assays (IC50 4.70 µg/mL, SI 20.89 for para-iodo 12b) [1], 2-iodo-5-isopropyl-1,3,4-thiadiazole serves as a strategic starting point for synthesizing iodo-bearing analogs in antiparasitic drug discovery programs. The isopropyl group at C5 mimics the lipophilic substituents present in the most active compounds from the Węglińska et al. series, while the iodo handle enables late-stage diversification to probe the SAR around the 2-position.

Crystal Engineering and Co-Crystal Design Using Iodo-Directed Halogen Bonding

Materials scientists designing co-crystals or seeking to control solid-state packing should select the iodo-substituted thiadiazole over the bromo analog for its enhanced σ-hole potential, which provides stronger and more directional halogen bonds as demonstrated by DFT calculations and polymorph screening [1]. The 5-isopropyl group adds steric bulk that can further modulate packing motifs, making this building block suitable for pharmaceutical co-crystal screening where iodine-mediated halogen bonding can improve solubility, dissolution rate, or stability of APIs.

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